Physicochemical Divergence: LogP and Polar Surface Area
The target compound exhibits a computed XLogP3‑AA of 1.8 and a topological polar surface area (TPSA) of 39.2 Ų [1]. Although experimentally determined LogP values for 5‑APB are not consistently reported, the linear‑chain 5‑APB (CAS 286834‑81‑9) is calculated to have a LogP of approximately 2.3–2.5 and an identical TPSA of ~39 Ų . The 0.5–0.7 unit lower LogP of the propan‑2‑amine isomer indicates greater hydrophilicity, which can influence membrane permeability, blood‑brain barrier penetration kinetics, and formulation compatibility relative to the more lipophilic 5‑APB scaffold [1].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.8 |
| Comparator Or Baseline | 5‑APB: estimated LogP 2.3–2.5 (no unified experimental value available); 5‑MAPB: estimated LogP ~2.8 |
| Quantified Difference | ΔLogP = −0.5 to −0.7 vs. 5‑APB; ΔLogP ≈ −1.0 vs. 5‑MAPB |
| Conditions | Computed values (PubChem XLogP3‑AA algorithm); comparator LogP estimates derived from ChemSpider and ACD/Labs consensus models . |
Why This Matters
A lower LogP suggests improved aqueous solubility and potentially different absorption/distribution kinetics, which is critical when selecting a benzofuran scaffold for CNS-targeted probe or lead optimization where fine-tuning of lipophilicity directly affects off‑target promiscuity and metabolic clearance.
- [1] PubChem. Compound Summary for CID 67053098, 2-(1-Benzofuran-5-yl)propan-2-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/67053098 (accessed 2026‑05‑03). View Source
